molecular formula C20H15NOS B10838141 (10H-phenothiazin-10-yl)(o-tolyl)methanone

(10H-phenothiazin-10-yl)(o-tolyl)methanone

Cat. No.: B10838141
M. Wt: 317.4 g/mol
InChI Key: PYIIIOAOKBCILO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10H-phenothiazin-10-yl)(o-tolyl)methanone typically involves the reaction of phenothiazine derivatives with o-tolyl compounds under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where phenothiazine is reacted with o-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions and typically requires refluxing the mixture for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process .

Properties

Molecular Formula

C20H15NOS

Molecular Weight

317.4 g/mol

IUPAC Name

(2-methylphenyl)-phenothiazin-10-ylmethanone

InChI

InChI=1S/C20H15NOS/c1-14-8-2-3-9-15(14)20(22)21-16-10-4-6-12-18(16)23-19-13-7-5-11-17(19)21/h2-13H,1H3

InChI Key

PYIIIOAOKBCILO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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